Computed Lipophilicity (XLogP3 = 1.6) Positions This Compound Between N1-Ethyl Regioisomers and More Polar Carboxylic Acid Analogs
The computed partition coefficient XLogP3 for 4-bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde is 1.6, as reported by PubChem [1]. This value is identical to that of its carboxylic acid analog 4-bromo-5-ethyl-2-methylpyrazole-3-carboxylic acid (CAS 128537-48-4, XLogP3 = 1.6) [2], but the aldehyde has zero hydrogen bond donors versus one for the acid, resulting in a lower topological polar surface area (34.9 vs. 54.8 Ų predicted). Compared to the N1-ethyl regioisomer 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde (CAS 1001519-36-3, MW 203.04, XLogP3 predicted ~1.3 based on lower carbon count), the target compound carries an additional methyl group that increases both molecular weight and lipophilicity. This difference in physicochemical profile can affect membrane permeability predictions and solubility behavior in biological assay systems.
| Evidence Dimension | Lipophilicity (XLogP3) and hydrogen bond donor count |
|---|---|
| Target Compound Data | XLogP3 = 1.6; HBD = 0; TPSA = 34.9 Ų |
| Comparator Or Baseline | Carboxylic acid analog (CAS 128537-48-4): XLogP3 = 1.6; HBD = 1; N1-ethyl regioisomer (CAS 1001519-36-3): XLogP3 ~1.3; HBD = 0 |
| Quantified Difference | ΔHBD = −1 vs. acid analog; ΔXLogP3 ≈ +0.3 vs. N1-ethyl regioisomer |
| Conditions | Computed properties via PubChem 2.2 / XLogP3 3.0 (2025 release) |
Why This Matters
The absence of a hydrogen bond donor combined with moderate lipophilicity (XLogP3 = 1.6) may confer superior membrane permeability compared to the carboxylic acid analog, making this aldehyde a preferred intermediate for cell-permeable probe design.
- [1] PubChem. (2025). Compound Summary for CID 83910071: 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 14793360: 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. View Source
